Fluorocarazolol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

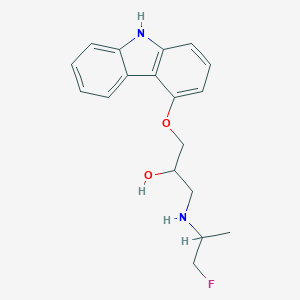

Fluorocarazolol es un compuesto orgánico sintético conocido por su alta afinidad por los receptores beta-adrenérgicos. Es un análogo fluorado de carazolol, un potente antagonista no selectivo de los receptores beta-adrenérgicos. This compound se utiliza principalmente en la investigación científica, particularmente en el campo de la tomografía por emisión de positrones (PET) para visualizar los receptores beta-adrenérgicos in vivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fluorocarazolol se sintetiza mediante la introducción de flúor en el grupo isopropilo de carazolol. El proceso implica una alquilación reductiva del compuesto desisopropílico correspondiente con fluoroacetona. Esta reacción crea un nuevo centro estereogénico, lo que da como resultado la formación de dos diastereómeros, (S,S)- y (S,R)-fluorocarazolol, que se separan mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implica el uso de técnicas avanzadas de síntesis orgánica y métodos de purificación para asegurar una alta pureza y rendimiento. Es probable que el proceso de producción se lleve a cabo en condiciones controladas para mantener la integridad del compuesto.

Análisis De Reacciones Químicas

Receptor-Binding Kinetics

Fluorocarazolol exhibits enantiomer-specific interactions with beta-adrenergic receptors:

| Enantiomer | In vitro KD (rat heart) | Biodistribution Specificity (mice/pigs) |

|---|---|---|

| (S)-(-)-Form | 68 pM | High (heart, lung) |

| (R)-(+)-Form | 1128 pM | Negligible |

The (S)-enantiomer demonstrates 10-fold higher specificity over the (R)-enantiomer in PET imaging, with a maximum specific-to-nonspecific uptake ratio of 10 in pig heart and lung tissues at 150 minutes post-injection . Washout kinetics are slow, with dissociation observed only after 70 minutes, underscoring its strong receptor affinity .

Metabolic Stability

This compound undergoes limited metabolism in vivo:

This metabolic profile suggests resistance to enzymatic degradation in the central nervous system, enhancing its utility for neuroimaging .

Comparative Analysis of Enantiomers

| Property | (S)-Fluorocarazolol | (R)-Fluorocarazolol |

|---|---|---|

| Receptor affinity (KD) | 68 pM | 1128 pM |

| Specific binding | Yes (blocked by propranolol) | No |

| Applications | PET imaging of β-receptors | Nonspecific binding control |

The (R)-enantiomer serves as a control to quantify nonspecific binding in PET studies .

Reaction Optimization Insights

While this compound’s synthesis is well-established, broader principles from electrochemical reaction optimization (e.g., electric field-enhanced catalysis ) suggest future avenues to improve fluorination efficiency. For example, modulating interfacial electric fields could accelerate steps like [18F]fluoroacetone formation, though this remains unexplored for this compound .

Key Challenges and Innovations

-

Fluorination selectivity : Competing pathways in [18F]fluoroacetone synthesis require precise control to maximize yield .

-

Chiral resolution : HPLC ensures >99% enantiopurity, critical for avoiding off-target binding .

-

Metabolic engineering : Stabilizing the carbazole scaffold against hepatic enzymes remains a priority for extended imaging windows .

This compound exemplifies the intersection of radiochemistry and receptor pharmacology, with its synthesis and enantioselectivity offering a template for developing targeted PET tracers. Advances in electrochemical methods and metabolic stabilization are poised to further refine its applications in biomedical imaging.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Fluorocarazolol exists in two enantiomeric forms: (S)-fluorocarazolol and (R)-fluorocarazolol. The (S) form is noted for its high affinity for beta-adrenergic receptors, making it a valuable tool in imaging studies.

- Binding Affinity : The in vitro binding affinity of (S)-fluorocarazolol for beta-adrenergic receptors is reported to be KD=68pM, while (R)-fluorocarazolol shows a significantly lower affinity at KD=1128pM . This high selectivity is crucial for minimizing off-target effects during imaging.

Synthesis of this compound

The synthesis of this compound involves the labeling of desisopropylcarazolol with fluorine-18, achieved through reductive alkylation with [18F]fluoroacetone. The radiochemical yield is approximately 40% after a 45-minute synthesis period, with enantiomeric purity exceeding 99% . This efficient synthesis makes it suitable for clinical applications.

PET Imaging of Beta-Adrenergic Receptors

This compound is primarily used as a PET ligand to visualize beta-adrenergic receptors in vivo. Its application in myocardial imaging has been extensively studied:

- Specificity : In animal models, (S)-fluorocarazolol demonstrated specific binding to beta-adrenergic receptors without significant interference from endogenous catecholamines . This characteristic enhances its utility in accurately quantifying receptor density.

- Case Study : A study involving pigs showed that the maximum ratio of specific to nonspecific uptake of (S)-fluorocarazolol in the heart and lung was approximately 10 at 150 minutes post-injection . This indicates effective localization of the ligand to target tissues.

Biodistribution Studies

Biodistribution experiments have shown that (S)-fluorocarazolol exhibits specific binding patterns that correlate with known distributions of beta-adrenergic receptors in various tissues:

- Metabolism : Observed levels of this compound metabolites in blood were low and stable over time, suggesting minimal systemic metabolism during imaging sessions .

Mecanismo De Acción

Fluorocarazolol ejerce sus efectos al unirse a los receptores beta-adrenérgicos, que forman parte de la familia de los receptores acoplados a proteínas G. Al unirse, inhibe la activación de estos receptores por catecolaminas endógenas como la adrenalina y la noradrenalina. Esta inhibición conduce a una disminución de los niveles intracelulares de monofosfato de adenosina cíclico (cAMP), lo que finalmente reduce las respuestas fisiológicas mediadas por los receptores beta-adrenérgicos .

Compuestos similares:

Carazolol: El compuesto original de this compound, conocido por su antagonismo no selectivo de los receptores beta-adrenérgicos.

Propranolol: Un antagonista no selectivo de los receptores beta-adrenérgicos que se utiliza en el tratamiento de la hipertensión y la ansiedad.

Atenolol: Un antagonista selectivo del receptor beta-1 adrenérgico que se utiliza principalmente para afecciones cardiovasculares.

Unicidad de this compound: this compound es único debido a su sustitución de flúor, que mejora su afinidad de unión y selectividad por los receptores beta-adrenérgicos. Esta fluoración también lo hace adecuado para la obtención de imágenes de PET, lo que proporciona una herramienta valiosa para estudios no invasivos de la distribución y densidad de los receptores beta-adrenérgicos in vivo .

Comparación Con Compuestos Similares

Carazolol: The parent compound of fluorocarazolol, known for its non-selective beta-adrenergic receptor antagonism.

Propranolol: A non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and anxiety.

Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.

Uniqueness of this compound: this compound is unique due to its fluorine substitution, which enhances its binding affinity and selectivity for beta-adrenergic receptors. This fluorination also makes it suitable for PET imaging, providing a valuable tool for non-invasive studies of beta-adrenergic receptor distribution and density in vivo .

Actividad Biológica

Fluorocarazolol, a fluorinated analog of carazolol, has garnered attention for its potential applications in imaging and pharmacological studies related to beta-adrenergic receptors (β-ARs). This article explores its biological activity, focusing on its pharmacokinetics, receptor binding characteristics, and implications for clinical imaging.

Overview of this compound

This compound is primarily utilized as a radiotracer in positron emission tomography (PET) studies to visualize β-adrenergic receptors in vivo. Its structure allows for enhanced binding affinity and specificity compared to non-fluorinated counterparts, making it suitable for detailed neuroimaging applications.

Pharmacokinetics and Biodistribution

Research has demonstrated that this compound exhibits significant uptake in brain regions rich in β-ARs. A study measuring the biodistribution of S-1'-[18F]this compound revealed that it effectively penetrates the blood-brain barrier, allowing for quantification of receptor density in various cerebral areas. The uptake was notably higher in regions such as the frontal cortex and thalamus, where β-ARs are predominantly expressed .

Table 1: Biodistribution of this compound in Brain Regions

Receptor Binding Affinity

This compound's binding affinity to β-ARs has been characterized through various studies. It has been shown to have a higher affinity for β-adrenergic receptors compared to other ligands, which enhances its utility in imaging applications. For instance, the binding affinity was quantified using competitive binding assays, indicating that this compound could serve as an effective PET ligand for studying β-AR distribution and function .

Table 2: Binding Affinities of this compound Compared to Other Ligands

This compound functions as an inverse agonist at β-ARs, which means it stabilizes the inactive conformation of the receptor. This property is crucial for understanding its role in modulating receptor activity and signaling pathways. Studies utilizing hydrogen-deuterium exchange mass spectrometry have shown that this compound binding leads to significant stabilization of specific regions within the β-adrenergic receptor, particularly the intracellular loops .

Case Study 1: Imaging β-Adrenergic Receptors in Neurodegenerative Diseases

A clinical trial investigated the use of S-1'-[18F]this compound in patients with Alzheimer's disease. The study aimed to assess changes in β-AR density associated with neurodegeneration. Results indicated altered receptor availability in affected brain regions compared to healthy controls, highlighting the potential of this compound as a biomarker for disease progression .

Case Study 2: Assessing Cardiac Function

In another study focusing on cardiac health, researchers used this compound to evaluate β-AR density in patients with heart failure. The findings suggested a correlation between reduced receptor availability and impaired cardiac function, supporting the role of β-ARs in cardiovascular diseases .

Propiedades

Número CAS |

157989-11-2 |

|---|---|

Fórmula molecular |

C18H21FN2O2 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3 |

Clave InChI |

QHLGXPUIUKSADT-UHFFFAOYSA-N |

SMILES |

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

SMILES canónico |

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

Sinónimos |

(18F)-fluorocarazolol 1-(9H-carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol fluorocarazolol fluorocarazolol, (R-(R*,R*))-stereoisome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.